Product packaging for Sacacarin(Cat. No.:)

Sacacarin

Cat. No.: B1256355
M. Wt: 328.4 g/mol
InChI Key: SWELCLKQLDUYHL-PTLICHBZSA-N
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Description

Significance of Total Synthesis in Modern Organic Chemistry

One of the paramount roles of total synthesis is its ability to unequivocally confirm or, when necessary, revise the structures of natural products. Initial structural assignments, often based on spectroscopic data, can sometimes be ambiguous or incorrect. In such cases, a successful total synthesis, which constructs the molecule atom by atom, provides the ultimate proof of a proposed structure. The case of Sacacarin serves as a prime example: synthetic studies revealed that its initially assigned structure was incorrect, leading to a proposed and subsequently proven corrected structure through total synthesis nih.govjst.go.jp. This underscores the indispensable role of synthesis in validating natural product structures, ensuring accuracy in chemical literature and related biological studies.

The inherent complexity of natural products often necessitates the development of novel synthetic methodologies and strategies. The challenges encountered during the synthesis of intricate molecular architectures, such as the fused polycyclic systems found in diterpenoids, stimulate innovation in reaction design, catalyst development, and stereocontrol. The total synthesis of this compound, for instance, showcased the utility of a "double annulation" approach, involving a sequence of double Michael, Pinner, and Dieckmann reactions. This chemo-, regio-, and diastereoselective method represents a significant advancement, demonstrating an efficient route to highly substituted and functionalized trans-decalins, a common feature in clerodane diterpenoids nih.govjst.go.jp. Such methodological breakthroughs are not only crucial for the specific target molecule but also have broader applicability in the synthesis of other complex organic compounds.

Overview of Clerodane Diterpenoids: Structural Diversity and Synthetic Challenges

Clerodane diterpenoids represent a large and diverse class of natural products, characterized by their bicyclic carbon skeleton and a wide array of biological activities, including insect antifeedant, antifungal, antibacterial, and anticancer properties plantaedb.comnih.gov.

Clerodane diterpenoids are bicyclic diterpenoids, typically featuring a fused decalin moiety (a bicyclo[4.4.0]decane system) and a six-carbon side chain, usually attached at C-9 plantaedb.com. The basic skeleton comprises 20 carbons, with the decalin system encompassing C-1 to C-10, and the side chain extending from C-11 to C-16, with C-16 attached at C-13. The remaining four carbons (C-17 to C-20) are typically attached at C-8, C-4, C-5, and C-9, respectively, on the decalin system plantaedb.com. Many clerodanes exhibit a cis or trans ring fusion in their decalin system, with approximately 25% having a 5:10 cis ring fusion plantaedb.com.

This compound (C20H24O4), isolated from Croton cajucara, is a notable example of a clerodane diterpenoid plantaedb.comknapsackfamily.com. Its structure is characterized by an oxygenated C-19 and C-20, which is a common feature among bioactive clerodanes but less common among those previously synthesized nih.gov. This compound also features a C-19/C-20 δ-lactone ring plantaedb.com.

The synthesis of clerodane diterpenoids, including this compound, presents significant challenges due to their fused polycyclic nature and the presence of multiple stereocenters. Key challenges include achieving high levels of:

Stereoselectivity : Ensuring the correct three-dimensional arrangement of atoms, especially at quaternary centers and contiguous stereocenters. This compound, for instance, possesses quaternary centers at C(5) and C(9) and four contiguous stereocenters, making stereocontrol a critical aspect of its synthesis nih.gov.

Regioselectivity : Directing reactions to specific sites on the molecule when multiple reactive sites are present.

Chemoselectivity : Differentiating between various functional groups to ensure only the desired transformations occur.

The construction of the trans-decalin ring system, a hallmark of many clerodanes, often requires carefully designed strategies to control the relative and absolute stereochemistry. The presence of highly oxygenated functionalities, as seen in this compound, can further complicate synthetic routes, often requiring intricate protecting group strategies and careful manipulation of oxidation states nih.gov. The success in synthesizing this compound underscores the ingenuity required to overcome these challenges, contributing to the broader understanding and advancement of complex natural product synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O4 B1256355 Sacacarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(1R,6R,7S,13R)-7-[2-(furan-3-yl)ethyl]-2,13-dimethyl-9-oxatricyclo[5.3.3.01,6]tridec-2-ene-4,10-dione

InChI

InChI=1S/C20H24O4/c1-13-3-7-20-14(2)9-16(21)10-17(20)19(13,12-24-18(20)22)6-4-15-5-8-23-11-15/h5,8-9,11,13,17H,3-4,6-7,10,12H2,1-2H3/t13-,17-,19+,20+/m1/s1

InChI Key

SWELCLKQLDUYHL-PTLICHBZSA-N

Isomeric SMILES

C[C@@H]1CC[C@]23[C@@H]([C@]1(COC2=O)CCC4=COC=C4)CC(=O)C=C3C

Canonical SMILES

CC1CCC23C(C1(COC2=O)CCC4=COC=C4)CC(=O)C=C3C

Synonyms

sacacarin

Origin of Product

United States

Sacacarin: Isolation, Initial Structural Postulations, and Natural Abundance

Natural Source and Isolation Methodologies from Croton cajucara

Sacacarin is a naturally occurring clerodane diterpenoid found in the bark of Croton cajucara, a Brazilian tree. nih.govcdutcm.edu.cnnih.gov While it is considered a minor component, the stem bark of mature Croton cajucara plants is recognized as a rich source of various clerodane-type diterpenes, including this compound. nih.govnih.gov The isolation of this compound from Croton cajucara typically involves phytochemical extraction and purification techniques, although specific detailed methodologies for this compound's isolation from its natural source are not extensively documented in the provided literature.

Historical Context of Initial Structural Assignments

Putative Structure vs. Actual Structure Hypotheses

Initially, a "putative" structure was assigned to this compound. nih.gov However, subsequent synthetic investigations revealed that this original structural assignment was incorrect. nih.gov A "corrected" or "actual" structure for this compound was then proposed and rigorously proven through total synthesis. nih.gov The spectral characteristics of the synthetically derived corrected structure were found to be identical to those of natural this compound, confirming the revised assignment. nih.gov A key feature of this compound's corrected structure is the presence of a C-19/C-20 δ-lactone ring. cdutcm.edu.cn In some scientific contexts, the compound corresponding to its 20-oxo-isomer has been referred to as "iso-sacacarin," indicating a refinement in understanding its precise oxygenation pattern.

Evolution of Structural Understanding for Clerodane Diterpenoids

Clerodane diterpenoids represent a large and structurally diverse class of natural products, many of which exhibit potent biological activities. nih.govcdutcm.edu.cn Their fundamental structural framework consists of a bicyclic decalin moiety and a six-carbon side chain typically attached at C-9. cdutcm.edu.cn The understanding of clerodane structures has evolved over time; for instance, the absolute stereochemistry of clerodin, one of the earliest identified members of the series, underwent revision, leading to the establishment of terminology such as "neo-clerodanes" and "ent-neo-clerodanes." cdutcm.edu.cn

Biosynthetically, clerodanes are believed to originate from geranylgeranylpyrophosphate. cdutcm.edu.cn This process involves initial proton-initiated cationic cycloisomerization catalyzed by plant cyclases, followed by a series of methyl and hydride shifts. cdutcm.edu.cn The Lamiaceae (mint family) is particularly noted as a significant source of furanoclerodanes, a specific subset of clerodane diterpenoids. cdutcm.edu.cn Enzymatic pathways, such as those involving CYP76BK1 orthologs, play a crucial role in the formation of furan (B31954) and lactone rings within clerodane diterpenoids. This compound, with its distinctive C-19/C-20 δ-lactone ring, exemplifies the structural complexities and variations found within this broad class of natural compounds. cdutcm.edu.cn

Advanced Synthetic Methodologies for ± Sacacarin

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis, a problem-solving approach pioneered by E.J. Corey, involves working backward from the target molecule to identify simpler precursor molecules and ultimately, readily available starting materials. d-nb.infoicj-e.org For Sacacarin, this analytical approach was central to designing a concise and stereoselective route. researchgate.net

The design of this compound's synthesis was driven by the need to efficiently construct its trans-decalin ring system, which features quaternary centers at C(5) and C(9) and four contiguous stereocenters. acs.org A key design consideration was the development of a "double annulation" methodology, a suite of reactions capable of forming multiple rings and stereocenters in a single sequence. researchgate.netresearchgate.net This strategy aimed to maximize chemical information inherent in densely functionalized intermediates, thereby directing chemo-, regio-, and diastereoselective transformations and minimizing the need for extensive protecting group manipulations. acs.org

Key Annulation Strategies

The core of this compound's synthesis relies on a powerful double annulation sequence, which is highly efficient in forming the complex bicyclic and tricyclic systems. researchgate.netacs.orgnih.govresearchgate.netresearchgate.net

The initial and pivotal step in the double annulation sequence is the double Michael reaction. This transformation involves the reaction of a tethered carbon diacid (a 1,n-dinucleophile) with 3-butyn-2-one (B73955) (a 1,1-dielectrophile). researchgate.netacs.orgnih.govresearchgate.netresearchgate.net This reaction formally constitutes an [n+1] annulation, yielding highly substituted and functionalized monocyclic double Michael adducts. researchgate.net

A notable example of this reaction utilized a tethered carbon diacid (specifically, compound 4) and 3-butyn-2-one, catalyzed by 10 mol% potassium tert-butoxide (t-BuOK) in dichloromethane (B109758) (CH2Cl2). This yielded double Michael adducts (compounds 5a and 5b) as a 1:1 mixture in 66% yield. acs.org Further optimization showed that using 15 mol% potassium fluoride (B91410) dihydrate (KF·2H2O) in tert-butanol (B103910) (t-BuOH) could achieve a diastereomeric ratio (dr) of 5:1 for the adduct, with nearly diastereopure product (compound 8) crystallizing from the reaction mixture in 66% yield and an impressive 60:1 dr. acs.org This step is crucial as it creates three new carbon-carbon or carbon-nitrogen bonds, two new rings, and two to four new stereocenters, including one or two new quaternary centers, from readily available acyclic starting materials. researchgate.netresearchgate.net

The reaction conditions and outcomes for the double Michael addition are summarized in the table below.

ReactantsCatalystSolventYield (%)Diastereomeric Ratio (dr)Notes
This compound [(1S,6R,7R,13R)-7-[2-(furan-3-yl)ethyl]-2,13-dimethyl-9-oxatricyclo[5.3.3.01,6]tridec-2-ene-4,10-dione]C20H24O4328.408 fishersci.fi
3-Butyn-2-oneC4H4O68.08 fishersci.fithermofisher.comchemicalbook.comthermofisher.comcymitquimica.com
Potassium fluoride dihydrateH4F2KO296.10 acs.org
Potassium tert-butoxideC4H9KO112.21 acs.org
Hydrochloric acidHCl36.46 acs.org
MethyllithiumCH3Li21.98 acs.org
Trimethylsilyl chlorideC3H9ClSi108.64 acs.org
Lithium aluminum hydrideH4AlLi37.95 acs.org

Stereochemical Control and Diastereoselectivity in Multi-Step Synthesis

Diastereoselective Annulation Reactions

A key strategy in the synthesis of (±)-Sacacarin involves a "double annulation" sequence acs.orgnih.govresearchgate.net. This methodology is crucial for constructing the core tricyclic portion of the molecule and for establishing the required stereocenters. The double annulation typically comprises a sequence of reactions:

Double Michael Reaction : This initial step involves the reaction of a tethered carbon diacid with 3-butyn-2-one (PubChem CID: 15018) acs.orgnih.govfishersci.se. The stereochemical course of these double Michael reactions can vary significantly depending on the starting material structure researchgate.net.

Pinner Reaction : Following the double Michael addition, a Pinner reaction is employed acs.orgresearchgate.net.

Dieckmann Reaction : The sequence is completed with an intramolecular Dieckmann condensation acs.orgresearchgate.net14.139.155. This reaction forms the second ring of this compound from an ester and a methyl ketone intermediate 14.139.155.

This double annulation sequence is highly diastereoselective, effectively establishing all four stereocenters in the molecule with excellent control researchgate.net.

Chiral Auxiliary or Catalytic Asymmetric Induction Considerations

The synthesis of (±)-Sacacarin, particularly through the double annulation strategy, inherently achieves high diastereoselectivity acs.orgnih.govresearchgate.net. While asymmetric induction is a critical element in asymmetric synthesis, involving the preferential formation of one stereoisomer due to a chiral feature wikipedia.org, the provided sources primarily attribute the stereocontrol in this compound's synthesis to the inherent diastereoselectivity of the annulation reactions themselves acs.orgnih.govresearchgate.net. The detailed application of external chiral auxiliaries or catalytic asymmetric induction specifically for the stereocontrol of (±)-Sacacarin's synthesis was not explicitly elaborated in the provided search results nhqhblog.techsfu.caorganic-chemistry.orgslideshare.netnih.govuwindsor.cachiralpedia.comrsc.org. However, the synthesis is described as "stereoselective, establishing all four stereocenters with effective to excellent diastereoselectivity" researchgate.net.

Functional Group Interconversions and Advanced Coupling Reactions

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing chemists to manipulate the reactivity and properties of organic compounds and construct complex molecular architectures deanfrancispress.comsolubilityofthings.com. In the context of this compound synthesis, various FGIs are employed to transform intermediates and prepare them for subsequent bond-forming reactions. These can include oxidation, reduction, and substitution reactions solubilityofthings.comias.ac.invanderbilt.edu. Specific transformations mentioned in the context of this compound synthesis include methylation, reduction, and lactonization researchgate.net.

Attachment of Side Chains and Late-Stage Elaboration

The final stage of (±)-Sacacarin synthesis involves the attachment of the side chain to the core tricyclic portion of the molecule researchgate.netresearchgate.net. Several strategies have been conceived and implemented for this late-stage elaboration, which is crucial for completing the natural product's structure researchgate.netresearchgate.net. This often involves advanced coupling reactions to selectively append complex fragments to the pre-formed core.

Comprehensive Spectroscopic and Stereochemical Analysis for Structural Elucidation and Validation of Sacacarin

Comparison of Spectroscopic Data Between Synthetic and Natural Sacacarin

Methodological Validation of Structure Correction

The journey to definitively establish this compound's structure began with its isolation and preliminary characterization, which relied on spectroscopic measurements, including two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments. guidetopharmacology.org Based on these initial data, a "putative" structure for this compound was proposed. However, the complexity inherent in natural product structures often necessitates further validation beyond spectroscopic analysis alone, especially when ambiguities arise.

In the case of this compound, total synthesis emerged as the definitive methodology for validating and, ultimately, correcting its structure. Robert B. Grossman and Ravindra M. Rasne spearheaded this effort, demonstrating that total synthesis can serve as the "ultimate structural proof" in natural product chemistry. guidetopharmacology.org Their work involved the preparation of both the initially proposed putative structure and a newly proposed, corrected structure of this compound.

A key synthetic strategy employed was the "double annulation" route, a highly chemo-, regio-, and diastereoselective process involving a sequence of double Michael, Pinner, and Dieckmann reactions. guidetopharmacology.org This methodology allowed for the efficient construction of the complex trans-decalin ring system characteristic of clerodane diterpenoids, incorporating the critical C(19)- and C(20)-oxygenated features found in this compound. guidetopharmacology.org By synthesizing both the putative and actual structures, Grossman and Rasne were able to compare their properties directly with those of the natural product, providing irrefutable evidence for the corrected assignment. This rigorous approach underscored the power of synthetic chemistry in confirming or revising structures derived from natural sources. guidetopharmacology.org

Resolution of Conflicting Spectroscopic Data in Natural Product Chemistry

The existence of an initially proposed "putative" structure for this compound, later superseded by a "corrected" structure, inherently suggests that the original spectroscopic data, while informative, may have contained ambiguities or led to misinterpretations. In natural product chemistry, such discrepancies are not uncommon, given the often limited quantities of isolated compounds and the structural complexity that can lead to overlapping or challenging-to-interpret spectroscopic signals.

Initial structure elucidation efforts for this compound utilized spectroscopic techniques such as 2D-NMR, which are fundamental for determining connectivity and relative stereochemistry. guidetopharmacology.org However, without a synthetic reference, the absolute stereochemistry or subtle structural features can remain elusive or be incorrectly assigned. The conflicting data, though not explicitly detailed in the available literature snippets, would have manifested as inconsistencies between the expected spectroscopic signatures of the putative structure and the observed data from the natural product, or simply a lack of definitive proof for the proposed arrangement.

The total synthesis of this compound played a pivotal role in resolving these conflicts. By providing authentic, synthetically derived samples of both the putative and the actual structures, researchers could perform direct, side-by-side comparisons of their spectroscopic data (e.g., NMR spectra) with that of the natural product. This comparative analysis allowed for the unambiguous identification of the correct structure, as its spectroscopic profile would precisely match that of the isolated natural product, while the putative structure's profile would not. This process effectively eliminated any remaining doubts or ambiguities stemming from the initial spectroscopic interpretations. The case of this compound exemplifies how chemical synthesis serves as a powerful tool to validate and rectify structural assignments in natural product chemistry, especially when spectroscopic data alone may be insufficient or subject to multiple interpretations. guidetopharmacology.org

Data Tables

The structural correction of this compound by total synthesis can be summarized as follows:

AspectInitial Assignment (Putative Structure)Corrected Structure (Actual Structure)Validation MethodKey Synthetic Methodology
Compound Type Clerodane diterpenoidClerodane diterpenoidTotal SynthesisDouble Annulation
Structural Status Proposed based on spectroscopic dataProven by synthesisSynthesis of both putative and actual structuresDouble Michael, Pinner, Dieckmann reactions
Proof of Correctness Spectroscopic interpretationDirect comparison with synthetic materialComparison of spectroscopic data (e.g., NMR)

Theoretical and Computational Chemistry Approaches to Sacacarin and Analogous Clerodanes

Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Property Correlation

Density Functional Theory (DFT) is a widely utilized quantum mechanical method in computational chemistry for predicting molecular properties, including equilibrium geometries, relative energies, and spectroscopic parameters. Its application to complex natural products like Sacacarin and analogous clerodanes provides crucial data that complements experimental observations.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

DFT calculations are instrumental in the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in the elucidation and confirmation of molecular structures. For instance, studies on trans-dehydrocrotonin (B1249473) (t-DCTN), a bioactive 19-nor-diterpenoid clerodane, have demonstrated excellent correlations between theoretically calculated and experimentally obtained ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These calculations often employ methods such as the gauge-independent atomic orbital (GIAO) method at various levels of theory, including B3LYP/6-311G++(d,p).

Beyond NMR, DFT is also employed to predict vibrational frequencies, which can be compared with experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra to assign normal modes and interpret molecular vibrations. While DFT calculations can sometimes under- or overestimate vibrational frequencies, correction factors derived from experimental data can enhance their accuracy.

Conformational Analysis and Energy Landscapes

Understanding the conformational preferences and energy landscapes of complex molecules like clerodanes is critical for comprehending their behavior and properties. Computational methods, including DFT, enable the exploration of molecular potential energy surfaces to identify stable conformers and map their energy hierarchies.

For clerodane diterpenes, conformer distribution analysis can be performed using computational software, with subsequent optimization of conformers at DFT levels of theory, such as B3LYP/6-31+G(d,p). This multi-level computational approach, often combining molecular mechanics for initial screening with DFT for refinement, allows for comprehensive conformational analysis, revealing key conformational preferences that influence molecular behavior. The resulting energy landscapes provide insights into the accessible molecular shapes, energy barriers between conformations, and factors controlling molecular flexibility.

Mechanistic Studies of Synthetic Reactions via Computational Methods

Computational methods play a vital role in elucidating the mechanisms of complex organic reactions, offering a molecular-level understanding of reaction pathways, transition states, and selectivity.

Transition State Analysis for Annulation Reactions

The synthesis of this compound involves a key double annulation strategy, a sequence of carbon-carbon bond-forming steps that proceeds in a chemo-, regio-, and diastereoselective manner nih.gov. Computational mechanistic studies, particularly transition state analysis, are crucial for understanding such intricate reactions.

Transition states, representing the highest energy points along a reaction coordinate, are transient and unstable, making their experimental observation challenging. Computational chemistry provides a powerful means to define and characterize these structures, allowing for the reconstruction of transition state wave functions and the determination of bond lengths, angles, and electron density at the moment of the transition state. Methods such as the Nudged Elastic Band (NEB) method are commonly employed to optimize pathways connecting reactants and products through the transition state. Computational studies can involve various DFT functionals and basis sets, with entropic corrections applied to accurately determine thermodynamic parameters.

Understanding Regio- and Stereoselectivity at a Molecular Level

The ability to control regio- and stereoselectivity is paramount in the synthesis of complex natural products. Computational methods provide a molecular-level understanding of the factors governing these selectivities by analyzing the energetics and geometries of competing reaction pathways and their corresponding transition states. By examining the electronic and steric interactions at play, computational studies can rationalize why a particular regio- or stereoisomer is favored. For this compound, its synthesis is noted for its high chemo-, regio-, and diastereoselectivity, suggesting that computational investigations could provide detailed insights into the origins of this selectivity by comparing the energy profiles of different possible reaction outcomes.

Quantum Chemical Topology and Molecular Orbital Analysis

Quantum Chemical Topology (QCT) and Molecular Orbital (MO) analysis offer powerful frameworks for understanding chemical bonding, electron density distribution, and intramolecular interactions within molecules.

The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT approach, partitions chemical systems based on the topology of the electron density, providing a parameter-free method to define atoms within a molecule and analyze interatomic interactions. For instance, QTAIM has been applied to clerodanes like t-DCTN to reveal intramolecular interactions, including hydrogen-hydrogen bonds, which can influence the optimal nuclear configuration and geometric structure of the molecule. Furthermore, QTAIM delocalization indexes, which measure the number of electron pairs shared between atoms, have been shown to correlate well with theoretical and experimental spin-spin coupling constants, providing insights into the nature of bonding interactions.

Molecular Orbital (MO) analysis, on the other hand, provides a visual and intuitive interpretation of chemical reactivity by examining the distribution of electrons in space. It allows for the understanding of how orbitals interact during bond formation and cleavage, which is fundamental to elucidating reaction mechanisms. Combined with QCT, MO analysis offers a comprehensive view of electronic structure and bonding, aiding in the rationalization of molecular properties and reactivity.

Compound Names and PubChem CIDs

Synthesis and Chemical Characterization of Sacacarin Derivatives and Analogs

Design Principles for Sacacarin Analogs based on Clerodane Frameworks

The design of analogs based on the this compound clerodane framework is guided by the extensive knowledge accumulated from structure-activity relationship (SAR) studies across the diverse family of clerodane diterpenoids. rsc.orgmdpi.com The fundamental clerodane skeleton consists of a bicyclic decalin core and a side chain at the C-9 position. nih.govwikipedia.org Variations in the stereochemistry of the decalin ring junction (cis or trans) and the substituents at C-8 and C-9 lead to four primary classifications: trans-cis (TC), trans-trans (TT), cis-cis (CC), and cis-trans (CT). nih.govwikipedia.org this compound belongs to this large family of natural products, which are known for a wide range of biological activities, including insect antifeedant, antimicrobial, anti-inflammatory, and cytotoxic properties. mdpi.comnih.govmedcraveonline.com

The primary goal in designing analogs is to explore and optimize these biological activities by systematically modifying the core structure. Key areas for modification on the clerodane framework include the decalin ring system, the side chain at C-9 (often a furan (B31954) or lactone ring), and various functional groups attached to the core. mdpi.comnih.gov For instance, SAR studies on the potent κ-opioid receptor agonist Salvinorin A, another well-known clerodane, have shown that modifications at the C-2 position are critical for its activity. nih.gov The size and electronegativity of substituents can dramatically alter receptor binding and efficacy. nih.gov Similarly, studies on other clerodanes have revealed that the presence of oxygenated functional groups such as hydroxyls, acetates, and lactone rings significantly influences their cytotoxic and anti-inflammatory activities. mdpi.com These findings provide a rational basis for designing new this compound analogs with potentially enhanced or novel biological profiles.

Exploration of Structural Modifications for Mechanistic Studies

To investigate the mechanisms of action of this compound, structural modifications are systematically introduced to probe interactions with biological targets. These modifications are designed to alter specific properties of the molecule, such as its shape, polarity, and hydrogen-bonding capacity, to understand which features are essential for its activity. nih.gov

Key modifications for mechanistic studies on clerodane analogs include:

Modification of the C-9 Side Chain: The furan ring, common in many clerodanes, is a frequent target for modification. Altering or replacing this group can reveal its importance in receptor binding or target interaction. nih.gov

Alteration of Oxygenated Functional Groups: Many bioactive clerodanes possess lactone rings, epoxides, and hydroxyl groups. mdpi.com Converting these groups—for example, by reducing a lactone to a diol or acetylating a hydroxyl group—can determine their role in the compound's mechanism. Studies have shown that for some clerodanes, the presence of an acetate (B1210297) group is crucial for cytotoxic activity. mdpi.com

Changes to the Decalin Core: Introducing or removing double bonds within the decalin rings can alter the molecule's conformation and rigidity, which can be critical for fitting into a specific binding pocket. nih.gov

By synthesizing a library of such analogs and evaluating their biological activity, researchers can build a detailed SAR map. For example, if removing a specific hydroxyl group abolishes activity, it suggests that this group may be involved in a critical hydrogen-bond interaction with the target. This approach helps to identify the pharmacophore—the essential set of structural features required for biological activity. rsc.orgnih.gov

Stereoisomer Synthesis for Comparative Analysis

The synthesis of different stereoisomers of a lead compound like this compound is essential for comparative analysis. This allows researchers to determine the optimal three-dimensional arrangement for target interaction. For example, the synthesis of both cis- and trans-fused clerodane representatives has been a significant goal in organic chemistry to allow for a full exploration of their biological potential. cdnsciencepub.comrsc.org

Enzymatic and synthetic approaches are used to access different stereoisomers. Structure-guided point mutations in diterpene synthase enzymes have been shown to redirect the cyclization of the precursor geranylgeranyl diphosphate (B83284) (GGPP) to produce distinct clerodane stereoisomers. nih.gov This biosynthetic approach highlights how minor changes in the catalyst can lead to profound differences in the stereochemical outcome. Comparative biological testing of these stereoisomers often reveals that only one isomer is highly active, underscoring the high degree of stereospecificity in the interactions between small molecules and their biological targets. researchgate.netnih.gov

Methodologies for Derivatization and Functionalization

Derivatization of the this compound core structure is pursued to create analogs with improved properties or to probe biological mechanisms. Methodologies focus on modifying existing functional groups or adding new ones to the clerodane skeleton. nih.govnih.gov

Common derivatization strategies for clerodane diterpenes include reactions targeting the functional groups inherent to this class of molecules, such as hydroxyl groups, lactones, and double bonds. For instance, the lactone ring present in many clerodanes can be opened by reaction with primary amines to create novel heterocyclic analogues containing nitrogen. nih.gov Esterification or etherification of hydroxyl groups is another common strategy to modify the lipophilicity and steric profile of the molecule. These semi-synthetic modifications can lead to compounds with significantly altered biological activity. For example, converting a hydroxyl group to an acetate can sometimes enhance cytotoxic effects. nih.gov

Introduction of Heteroatoms or Alternative Ring Systems

Methodologies for these transformations can include:

Ring-closing metathesis or cycloaddition reactions to build new carbocyclic or heterocyclic rings onto the existing clerodane scaffold.

Intramolecular cyclizations of appropriately functionalized precursors to form fused ring systems containing heteroatoms at the ring junction. researchgate.net

Reaction of existing functional groups , such as the synthesis of novel heterocycles from a lactone precursor by reacting it with amines. nih.gov

These strategies allow for the creation of fundamentally different molecular architectures based on the natural product scaffold, opening up avenues for discovering analogs with unique biological properties not present in the parent compound.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule, like this compound, at one of the final steps of a synthetic sequence. scispace.comnih.gov This approach is highly valuable in drug discovery as it allows for the rapid diversification of a lead compound without having to re-synthesize the entire molecule from scratch. nih.gov

A primary focus of LSF is the selective functionalization of C-H bonds, which are ubiquitous in organic molecules but typically unreactive. Modern catalytic methods, including those using photoredox catalysis, have enabled the targeted conversion of C-H bonds to C-C, C-N, or C-O bonds. scispace.com Applying these strategies to the clerodane skeleton of this compound would allow for the installation of new substituents at positions that are not easily accessible through classical synthetic methods. This can be used to block sites of metabolic degradation, improve pharmacokinetic properties, or introduce new functionalities to enhance target binding. scispace.com The ability to make small, precise changes to the structure late in the synthesis accelerates the exploration of the structure-activity relationship and the optimization of a lead compound. nih.gov

Advanced Analytical Techniques for Characterization of Derivatives

The characterization of novel this compound derivatives and analogs relies on a suite of advanced analytical techniques to unambiguously determine their structure, purity, and stereochemistry. Given the complexity of the clerodane skeleton, a combination of spectroscopic and spectrometric methods is essential. nih.govdoi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for structure elucidation of clerodane diterpenes. nih.govresearchgate.net

1D NMR (¹H and ¹³C): Provides fundamental information about the chemical environment of protons and carbons in the molecule. The chemical shifts and coupling constants are compared with data from known compounds to identify the basic skeleton and functional groups. nih.govresearchgate.net

2D NMR Experiments: These are crucial for assembling the complete structure of complex molecules like clerodanes.

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together fragments of the molecule. cedarville.edu

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule, such as the cis/trans fusion of the decalin rings. researchgate.netcedarville.edu

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the synthesized derivatives.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) provide highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting the molecule and analyzing the resulting pieces. The fragmentation patterns of clerodanes can be characteristic and provide structural information, particularly about the nature and sequence of ester groups attached to the core. usp.br

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net If a suitable single crystal of a this compound derivative can be grown, X-ray diffraction analysis can provide an unambiguous structural proof, confirming the connectivity and the precise spatial arrangement of all atoms. nih.govresearchgate.net This technique is often used to validate structures that have been proposed based on NMR data. nih.govuoa.gr

The table below summarizes the primary applications of these techniques in the characterization of clerodane derivatives.

Analytical TechniquePrimary ApplicationInformation Obtained
NMR Spectroscopy Structure Elucidation & StereochemistryConnectivity of atoms, relative stereochemistry, functional groups
¹H NMRIdentifies proton environments and coupling
¹³C NMRIdentifies carbon skeleton
2D NMR (COSY, HSQC, HMBC)Determines the complete bonding framework
2D NMR (NOESY)Determines through-space proximity of atoms for stereochemical assignment
Mass Spectrometry Molecular Weight & Formula DeterminationElemental composition, molecular weight, fragmentation patterns
HRMS (e.g., ESI-TOF)Provides highly accurate mass for molecular formula determination
MS/MSProvides structural information based on fragmentation
X-ray Crystallography Absolute 3D Structure DeterminationUnambiguous proof of structure and absolute stereochemistry

Future Research Trajectories in Sacacarin Chemistry

Development of Novel and More Efficient Stereoselective Total Synthesis Routes

The total synthesis of Sacacarin, a clerodane diterpenoid, has been achieved through a 10-step sequence that established its correct 20,19-olide structure, revising the earlier 19,20-olide proposal. nih.govcsic.esuoa.gr This synthesis notably employed a "double annulation" strategy involving double Michael, Pinner, and Dieckmann reactions, demonstrating chemo-, regio-, and diastereoselective control in forming its complex framework. csic.esuoa.gr

Future research will focus on developing novel and more efficient stereoselective total synthesis routes for this compound. This includes exploring:

Cascade Reactions: Implementing multi-component or cascade (domino) reactions that enable the formation of multiple bonds and rings in a single operation. nih.govacs.orgnih.govresearchgate.netrsc.org Such strategies can significantly reduce the number of synthetic steps, improve atom economy, and minimize waste generation. rsc.org The synthesis of complex diterpenoids often benefits from these approaches. acs.org

Asymmetric Catalysis: Advances in asymmetric catalysis, including organocatalysis, metal-catalyzed reactions, and biocatalysis, are crucial for achieving high stereoselectivity and enantioselectivity. wiley-vch.depkusz.edu.cnresearchgate.netamazon.com These methods can provide precise control over the formation of the multiple stereocenters present in this compound and other complex diterpenoids. rsc.orgchinesechemsoc.orgnih.govnih.gov

Late-Stage Functionalization: Exploring late-stage C-H functionalization strategies to introduce oxygenated functionalities or other complex groups onto the pre-formed this compound core, thereby streamlining synthetic pathways and enabling access to novel derivatives. chinesechemsoc.org

The ongoing challenges in diterpenoid synthesis, such as the stereoselective installation of multiple adjacent carbon stereocenters and polyoxygenated moieties, underscore the need for innovative synthetic methodologies. rsc.orgchinesechemsoc.org

In-depth Mechanistic Investigations of Key Synthetic Transformations

The total synthesis of this compound relies on a sequence of intricate reactions, including double Michael, Pinner, and Dieckmann reactions. csic.esuoa.gr A deeper understanding of the mechanisms governing these key transformations is essential for optimizing existing routes and designing new ones.

Future mechanistic investigations could involve:

Computational Studies: Utilizing high-level computational chemistry methods, such as Density Functional Theory (DFT), to map the potential energy surfaces of key steps, identify transition states, and elucidate the precise pathways of bond formation and rearrangement. This can provide insights into the factors dictating regio- and stereoselectivity.

Isotopic Labeling and Kinetic Studies: Employing isotopic labeling experiments to trace atom movements and conducting detailed kinetic studies to determine rate-limiting steps and reaction orders. These experimental data can validate computational models and reveal subtle mechanistic nuances.

Catalyst Design and Optimization: For the Michael addition, understanding how chiral catalysts (e.g., chiral metal complexes, organocatalysts) influence enolate formation, conjugate addition, and protonation steps is critical for enhancing enantioselectivity. pkusz.edu.cnmasterorganicchemistry.commdpi.comresearchgate.netnih.gov Similarly, for the Dieckmann condensation, investigating the role of different bases and solvent effects on the deprotonation and cyclization steps can lead to improved yields and selectivity. libretexts.orgpw.livescienceinfo.comonlineorganicchemistrytutor.comlibretexts.org For the Pinner reaction, understanding the activation of nitriles and the subsequent nucleophilic attack by alcohols will be key. researchgate.netd-nb.infojk-sci.com

Such in-depth mechanistic insights will not only refine the synthesis of this compound but also contribute broadly to the field of complex molecule synthesis.

Exploration of this compound's Role as a Synthetic Template for Other Complex Diterpenoids

This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products characterized by their complex polycyclic frameworks and numerous stereocenters. nih.govrsc.orgscienceinfo.comresearchgate.netplos.orgfigshare.com Its established total synthesis and well-defined structure position it as a potential synthetic template. pw.live

Future research will explore this compound's utility as a synthetic template for the construction of other complex diterpenoids or related natural products. This involves:

Chiral Pool Synthesis: Utilizing this compound itself, or advanced intermediates from its synthesis, as chiral building blocks for the preparation of other structurally related clerodane diterpenoids. This approach leverages the pre-existing stereochemical information within the this compound scaffold.

Core Modification and Diversification: Developing strategies for the chemical modification, rearrangement, or functionalization of the this compound core to access a broader range of diterpenoid structures. This could involve selective oxidations, skeletal rearrangements, or the introduction of diverse side chains.

Biomimetic Synthesis: Investigating synthetic pathways that mimic proposed biogenetic routes to clerodane diterpenoids, using this compound or its derivatives as key intermediates. This can lead to the discovery of new and efficient synthetic disconnections.

By serving as a synthetic template, this compound can facilitate access to a wider array of complex diterpenoids, enabling further studies into their chemical properties and potential applications.

Advanced Spectroscopic and Computational Approaches for Fine-Tuning Structural Understanding

The accurate structural elucidation of natural products, particularly those with complex architectures like this compound, relies heavily on advanced analytical techniques. While Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in confirming this compound's revised structure, future research will employ even more sophisticated spectroscopic and computational methods to gain a finer understanding of its structural nuances. figshare.comresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.com

Key areas of future research include:

Advanced NMR Techniques: Application of high-field NMR, cryogenic probes, and advanced multi-dimensional NMR experiments (e.g., diffusion-ordered spectroscopy (DOSY), pure shift NMR, non-uniform sampling (NUS) NMR) to obtain higher resolution data, resolve overlapping signals, and probe molecular dynamics and conformational preferences in solution. researchgate.netnih.govnih.govmdpi.com

Computational Chemistry for Structural Elucidation: Continued development and application of Density Functional Theory (DFT) calculations for accurate prediction of NMR chemical shifts and coupling constants. csic.esuoa.grresearchgate.netchinesechemsoc.orgresearchgate.netresearchgate.netplos.orgfigshare.comresearchgate.netmdpi.comfrontiersin.orgwgtn.ac.nzphyschemres.orgresearchgate.net This is crucial for distinguishing between highly similar diastereomers and conformers, especially when experimental data alone are insufficient. Conformational analysis using computational methods will be vital for understanding the dynamic behavior of this compound. plos.orgwgtn.ac.nzphyschemres.orgresearchgate.net

Machine Learning (ML) in Structural Elucidation: Leveraging machine learning algorithms for automated NMR prediction and for correlating experimental and calculated NMR data. csic.esresearchgate.netplos.orgnih.govmdpi.comfrontiersin.org ML can significantly accelerate the structural elucidation process, particularly for complex or conformationally flexible molecules, by predicting substructures and connectivity from routine 1D NMR data. nih.gov

Complementary Spectroscopic Methods: Integrating other advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) with ion mobility (IMS-MS/MS) to provide information on molecular formula, fragmentation pathways, and gas-phase conformations. chinesechemsoc.org Techniques like 2D Infrared (IR) spectroscopy can offer insights into vibrational couplings and molecular dynamics.

These advanced approaches will enable a more precise and comprehensive understanding of this compound's three-dimensional structure, paving the way for further chemical and biological investigations.

Q & A

Basic Research Questions

Q. What are the foundational steps for synthesizing Sacacarin, and how can researchers optimize yield while minimizing impurities?

  • Methodological Answer : Begin with a literature review to identify existing synthetic pathways (e.g., extraction from natural sources vs. chemical synthesis). Use high-performance liquid chromatography (HPLC) to monitor intermediate purity . Design experiments with controlled variables (temperature, solvent ratios) and apply statistical tools like factorial design to optimize reaction conditions. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), comparing spectra against published reference data .

Q. How can researchers systematically identify gaps in this compound’s pharmacological profile using existing literature?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, filtering studies by relevance (e.g., in vitro vs. in vivo models). Use tools like PRISMA flow diagrams to document search strategies and inclusion/exclusion criteria . Prioritize gaps such as understudied mechanisms of action or unvalidated therapeutic claims. Collaborate with librarians to refine search terms and avoid selection bias .

Q. What criteria should guide the selection of analytical techniques for this compound characterization?

  • Methodological Answer : Match techniques to research objectives:

  • Structural elucidation : NMR (¹H/¹³C) and X-ray crystallography .
  • Quantitative analysis : HPLC or LC-MS with calibration curves using certified reference standards .
  • Stability studies : Thermogravimetric analysis (TGA) and accelerated degradation studies under varied pH/temperature .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Perform meta-analysis to assess variability in experimental conditions (e.g., cell lines, dosage ranges). Use statistical models (e.g., random-effects models) to quantify heterogeneity . Replicate key experiments under standardized protocols, ensuring transparency in data collection and reporting (e.g., pre-registration of methods) . Address confounding factors like solvent choice (DMSO vs. aqueous solutions) impacting bioavailability .

Q. What strategies are effective for designing this compound’s in vivo toxicity studies with translational relevance?

  • Methodological Answer : Adopt OECD guidelines for preclinical toxicity testing. Define endpoints (e.g., LD₅₀, organ histopathology) and use species-specific pharmacokinetic models to determine dosing regimens . Include control groups for vehicle effects and employ blinded assessments to reduce observer bias . Publish raw data in repositories like Figshare to facilitate reproducibility .

Q. How can computational methods enhance this compound’s mechanistic studies?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, receptors). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Apply machine learning models (e.g., Random Forest) to correlate structural features with bioactivity, using open-source tools like RDKit for cheminformatics .

Q. What frameworks support robust hypothesis generation for this compound’s novel applications?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses . For example, explore this compound’s role in combination therapies using synergistic index calculations (e.g., Chou-Talalay method) . Use PICO (Population, Intervention, Comparison, Outcome) for clinical research questions, such as comparing this compound’s efficacy to standard chemotherapeutic agents .

Methodological Considerations for Data Interpretation

  • Handling conflicting spectral data : Cross-validate results using orthogonal techniques (e.g., IR spectroscopy alongside NMR) and consult crystallographic databases (Cambridge Structural Database) for comparative analysis .
  • Ethical data reporting : Avoid selective omission of negative results; use tools like CONSORT for clinical trials or ARRIVE for animal studies to ensure comprehensive reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.